L-Penicillamine

Catalog No.
S533641
CAS No.
1113-41-3
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Penicillamine

CAS Number

1113-41-3

Product Name

L-Penicillamine

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)N)S

solubility

4.65e+00 g/L

Synonyms

L-Penicillamine;

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC(C)([C@@H](C(=O)[O-])[NH3+])S

The exact mass of the compound L-Penicillamine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757265. It belongs to the ontological category of penicillamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Penicillamine (CAS 1113-41-3), or 3,3-dimethyl-L-cysteine, is a highly functionalized, non-proteinogenic chiral aminothiol characterized by a rigid carbon backbone featuring gem-dimethyl groups . While its D-enantiomer is predominantly utilized as a clinical pharmaceutical for heavy metal chelation, the L-enantiomer is specifically procured for advanced laboratory and industrial applications where precise stereochemical control is required [1]. Its specific combination of a free thiol, an amine, and a carboxylic acid makes it a versatile multidentate ligand, a potent reducing agent, and a highly specific structural directing agent . Commercially, L-Penicillamine is valued for its established precursor suitability in the synthesis of chiral nanomaterials, its role as a chiral selector in analytical sensor formulation, and its precise stereochemical mimicry in biochemical assays targeting pyridoxal-5'-phosphate (PLP)-dependent enzymes[2].

Procurement Fit

Role Chiral impurity reference standard
Use case Stereochemical-control and toxicological comparator studies
Workflow Chiral HPLC/CE method validation and enantiomer-attribution review
Identity L-enantiomer; distinct from D-penicillamine or racemate

Substituting L-Penicillamine with its D-isomer, racemic DL-Penicillamine, or structurally simpler thiols like L-cysteine critically compromises stereospecific workflows and processability [1]. In the synthesis of chiral plasmonic nanomaterials, replacing L-Penicillamine with a racemic mixture completely abolishes the induced circular dichroism (CD) signal, resulting in optically inactive materials[1]. Similarly, in analytical sensor formulation, substituting the L-enantiomer with D-Penicillamine reverses the stereospecific binding environment, drastically altering the SERS signal enhancement for chiral analytes[2]. Furthermore, in biochemical assays, D-Penicillamine exhibits significantly lower inhibitory potency against PLP-dependent enzymes because it fails to accurately mimic the natural L-amino acid substrate geometry [3]. Finally, substituting L-Penicillamine with unbranched thiols like L-cysteine removes the steric hindrance provided by the gem-dimethyl groups, leading to reduced stability of metal-thiolate complexes and a higher propensity for unwanted oxidative disulfide cross-linking during formulation [3].

Substitution Risk

Target
L-Penicillamine
  • Chiral impurity marker and SPT inhibitor probe
  • Active cellular uptake via amino acid transporters
  • Distinct host-guest interaction profile
Substitute Risk
D-Penicillamine or Racemate
  • D-enantiomer lacks SPT inhibition and shows minimal cellular accumulation
  • Racemate obscures enantiomer-specific toxicity and transport data
  • Chiral separation methods require pure L-standard; D or DL cannot serve as impurity reference

Enantiomer identity directly determines analytical validity and toxicological interpretation. Substituting D- or racemic penicillamine would undermine chiral purity assessment and mechanism-based studies.

Absolute Stereocontrol in Gold Nanocluster Synthesis

In the synthesis of monolayer-protected gold nanoclusters, the choice of penicillamine enantiomer strictly dictates the chiroptical properties of the resulting material. Utilizing L-Penicillamine yields nanoclusters with a distinct, highly active circular dichroism (CD) profile, whereas substitution with racemic DL-Penicillamine results in a zero CD signal due to the cancellation of chiral induction [1]. Furthermore, L-Penicillamine-capped clusters exhibit exact mirror-image CD spectra compared to D-Penicillamine-capped counterparts across cluster diameters ranging from 0.57 nm to 1.75 nm [1].

Evidence DimensionInduced Circular Dichroism (CD) Signal Activity
Target Compound DataL-Penicillamine (Yields strong, specific optical activity and anisotropy in sub-2nm Au clusters)
Comparator Or BaselineRacemic DL-Penicillamine (Yields 0 CD signal / optically inactive clusters)
Quantified DifferenceComplete loss of optical activity when using the racemate instead of the pure L-enantiomer.
ConditionsAqueous synthesis of gold nanoclusters via NaBH4 reduction, separated by polyacrylamide gel electrophoresis.

Procurement of enantiopure L-Penicillamine is strictly required for manufacturing chiral optical metamaterials, as racemic substitutes fail to induce the necessary plasmonic chirality.

Acute Toxicity vs. D-Pen
Reported
>3.3-fold lower LD50 for racemate (365 mg/kg) vs. D-penicillamine (no toxicity at 1200 mg/kg)

Oral rat model; L-enantiomer primary toxicity contributor.

Supports enantiomer-attribution review for chiral safety assessment
L-Penicillamine drives racemate toxicity; essential as impurity reference.

Comparator-Validated Mechanism-Based Inhibition of PLP-Dependent Enzymes

L-Penicillamine acts as a potent mechanism-based inhibitor of pyridoxal-5'-phosphate (PLP) dependent enzymes, such as serine palmitoyltransferase (SPT), by forming a stable thiazolidine adduct[1]. Because L-Penicillamine accurately mimics the stereochemistry of natural L-amino acid substrates, it exhibits significantly stronger inhibitory potency compared to D-Penicillamine, which does not align optimally within the enzyme's active site [1]. Additionally, the gem-dimethyl groups of L-Penicillamine provide steric stabilization (Thorpe-Ingold effect) that makes the resulting adduct more stable than those formed by L-cysteine [1].

Evidence DimensionEnzyme Inhibition Efficacy and Adduct Stability
Target Compound DataL-Penicillamine (Highly potent inhibitor forming a sterically stabilized PLP-thiazolidine adduct)
Comparator Or BaselineD-Penicillamine and L-Cysteine (Lower inhibitory potency; D-Pen fails to mimic L-amino acid geometry, L-Cys lacks gem-dimethyl stabilization)
Quantified DifferenceL-Penicillamine demonstrates stronger inhibition kinetics and forms a more stable adduct than L-cysteine due to the steric stabilization by its gem-dimethyl groups.
ConditionsIn vitro serine palmitoyltransferase (SPT) inhibition assays.

For researchers developing enzyme inhibitors or standardizing PLP-dependent pathway assays, L-Penicillamine provides a highly specific, stereochemically matched inhibitory baseline that cannot be achieved with D-enantiomers.

Mechanism-Based SPT Inhibition
Class-level
Forms PLP-thiazolidine adduct; D-penicillamine shows no SPT inhibitory activity

In vitro recombinant SPT assay. Qualitative mechanistic difference.

Sphingolipid pathway probe context; L-enantiomer required for SPT studies
Class-level inference; verify in specific assay conditions.

Enantioselective Molecular Discrimination in SERS Sensor Formulation

When utilized as a chiral ligand on gold nanoclusters for Surface-Enhanced Raman Scattering (SERS) molecular discrimination, L-Penicillamine creates a highly stereospecific binding environment [1]. Substrates functionalized with L-Penicillamine-stabilized nanoclusters exhibit distinct SERS signal enhancements for chiral analytes compared to those functionalized with D-Penicillamine. For instance, modifying substrates with specific penicillamine enantiomers selectively enhances the Raman signals of matching analyte enantiomers, yielding signal intensity differences of approximately 4.7-fold between D- and L-phenylalanine at low concentrations [1].

Evidence DimensionSERS Signal Intensity Ratio for Chiral Analytes
Target Compound DataL-Penicillamine-capped nanoclusters
Comparator Or BaselineD-Penicillamine-capped nanoclusters
Quantified DifferenceReversal of enantiomeric SERS enhancement preference, with up to a 4.7-fold difference in signal intensity between enantiomers at 10^-6 mol/L depending on the penicillamine ligand chirality.
ConditionsSERS detection of phenylalanine enantiomers on Si-Au substrates modified with penicillamine-stabilized sub-3 nm Au nanoclusters.

Analytical sensor developers must procure the exact L-enantiomer to calibrate and manufacture SERS substrates designed to detect specific chiral metabolites or pharmaceuticals.

Chiral Impurity Detection
Cross-study comparable
LOD 0.01% via ninhydrin derivatization; resolution Rs 1.31 at 0.1% level

HPLC with chiral selector or fluorescence detection.

Supports trace-level impurity monitoring in pharmaceutical D-penicillamine
Method-transfer context; validate against own instrument parameters.

Dual-Function Precursor Suitability for Luminescent Copper Nanoclusters

In the production of aggregation-induced emission (AIE) materials, L-Penicillamine serves a dual role as both a reducing agent and a stabilizing chiral ligand [1]. The complexation and redox reaction between Cu(II) and L-Penicillamine yields highly stable, red-emitting copper nanoclusters (CuNCs) with high photoluminescence (PL) quantum yields [1]. Substituting L-Penicillamine with standard non-thiol reducing agents or non-coordinating buffers fails to provide the necessary chiral stabilization and AIE properties required for advanced optoelectronic and biomarking applications[1].

Evidence DimensionPhotoluminescence and AIE capability in one-pot synthesis
Target Compound DataL-Penicillamine (Acts as both reductant and chiral capping agent, yielding stable red-emitting CuNCs)
Comparator Or BaselineStandard non-thiol reducing agents (Fail to provide the necessary chiral stabilization and AIE properties)
Quantified DifferenceEnables the direct, room-temperature one-pot synthesis of stable, optically active CuNCs with high photoluminescence quantum yield.
ConditionsRoom temperature aqueous synthesis mixing 150 mM CuCl2 and 25 mM L-penicillamine.

Procurement of L-Penicillamine streamlines the manufacturing of luminescent copper nanomaterials by eliminating the need for separate reducing and capping agents, directly improving processability and yield.

Differential Cellular Uptake
Reported
L-enantiomer actively accumulated; competes with L-valine. D-isomer not accumulated.

Mammalian cell culture; amino acid transport system involvement.

Enantiomer-specific transport assay context; informs toxicological model interpretation
Qualitative difference; quantitative uptake kinetics may vary by cell line.
β-Cyclodextrin Binding
Context-dependent
Interaction energy 5.47 kJ/mol more favorable for L-penicillamine complex vs. D-isomer

DFT-D computational model (M062XD3). Stronger van der Waals interactions.

Supports chiral recognition model for host-guest separation design
Computational prediction; experimental validation in specific chromatographic conditions recommended.

Chiral Plasmonic Nanomaterial Manufacturing

Directly downstream of its ability to induce absolute stereocontrol, L-Penicillamine is a highly effective precursor for synthesizing chiral gold and cadmium sulfide nanoclusters [1]. Its rigid gem-dimethyl structure and specific L-enantiomer geometry ensure the reliable production of optically active metamaterials with strong circular dichroism signals, which are essential for advanced photonic devices and chiral optical filters [1].

Development of Enantioselective SERS Sensors

Leveraging its highly stereospecific binding environment, L-Penicillamine is utilized to functionalize SERS-active substrates for chiral discrimination [2]. By capping sub-3 nm metal nanoclusters with L-Penicillamine, analytical chemists can manufacture sensors capable of distinguishing between enantiomers of critical metabolites and pharmaceuticals (such as D- vs. L-phenylalanine) with high sensitivity and up to a 4.7-fold signal enhancement difference [2].

Standardization of PLP-Dependent Enzyme Inhibition Assays

Due to its mechanism-based inhibition and accurate mimicry of natural L-amino acid substrates, L-Penicillamine is the preferred standard inhibitor for assays involving pyridoxal-5'-phosphate (PLP) dependent enzymes [3]. It is procured by biochemical laboratories to establish reliable baseline inhibition kinetics for enzymes like serine palmitoyltransferase (SPT), outperforming D-Penicillamine and L-cysteine in both potency and adduct stability [3].

One-Pot Synthesis of Luminescent Copper Nanoclusters

Capitalizing on its dual functionality as both a reducing agent and a stabilizing ligand, L-Penicillamine is a highly suitable precursor for the streamlined production of red-emitting, aggregation-induced emission (AIE) copper nanoclusters [4]. This processability advantage makes it an ideal precursor for developing pH stimulus-responsive functional materials and luminescent biomarkers without the need for complex, multi-step synthesis protocols [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral purity reference standard
Enantiomeric identity and certified impurity profile
Chiral HPLC/CE method LOD and resolution for L-impurity in D-penicillamine
Toxicological comparator studies
Documented high toxicity and distinct transport mechanism vs. D-isomer
Enantiomer-attribution review in chiral safety models; cellular uptake kinetics
SPT inhibition probe
Mechanism-based PLP adduct formation; D-enantiomer inactive
Sphingolipid pathway-response assay context; verify inhibition in specific enzyme preparation
Chiral selector / host-guest model
Favorable β-cyclodextrin interaction energy (computational)
Experimental confirmation of chiral discrimination in separation or sensor systems

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XOP7Y1H98

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52-67-5
1113-41-3

Wikipedia

(+)-penicillamine
1: Grenács Á, Lihi N, Sóvágó I, Várnagy K. The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Dalton Trans. 2017 Oct 10;46(39):13472-13481. doi: 10.1039/c7dt02703f. PubMed PMID: 28951904.
2: Singh N, Bhatla SC. Signaling through reactive oxygen and nitrogen species is differentially modulated in sunflower seedling root and cotyledon in response to various nitric oxide donors and scavengers(). Plant Signal Behav. 2017 Sep 2;12(9):e1365214. doi: 10.1080/15592324.2017.1365214. Epub 2017 Sep 1. PubMed PMID: 28862537; PubMed Central PMCID: PMC5640198.
3: Wei J, Guo Y, Li J, Yuan M, Long T, Liu Z. Optically Active Ultrafine Au-Ag Alloy Nanoparticles Used for Colorimetric Chiral Recognition and Circular Dichroism Sensing of Enantiomers. Anal Chem. 2017 Sep 19;89(18):9781-9787. doi: 10.1021/acs.analchem.7b01723. Epub 2017 Sep 7. PubMed PMID: 28832124.
4: Sianglam P, Kulchat S, Tuntulani T, Ngeontae W. A circular dichroism sensor for selective detection of Cd(2+) and S(2-) based on the in-situ generation of chiral CdS quantum dots. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Aug 5;183:408-416. doi: 10.1016/j.saa.2017.04.071. Epub 2017 Apr 26. PubMed PMID: 28475982.
5: Chang HY, Tseng YT, Yuan Z, Chou HL, Chen CH, Hwang BJ, Tsai MC, Chang HT, Huang CC. The effect of ligand-ligand interactions on the formation of photoluminescent gold nanoclusters embedded in Au(i)-thiolate supramolecules. Phys Chem Chem Phys. 2017 May 17;19(19):12085-12093. doi: 10.1039/c7cp01915g. PubMed PMID: 28443925.
6: Taylor-Edinbyrd K, Li T, Kumar R. Effect of chemical structure of S-nitrosothiols on nitric oxide release mediated by the copper sites of a metal organic framework based environment. Phys Chem Chem Phys. 2017 May 17;19(19):11947-11959. doi: 10.1039/c7cp01704a. PubMed PMID: 28440386.
7: Fuseler JW, Valarmathi MT. Nitric Oxide Modulates Postnatal Bone Marrow-Derived Mesenchymal Stem Cell Migration. Front Cell Dev Biol. 2016 Nov 24;4:133. eCollection 2016. PubMed PMID: 27933292; PubMed Central PMCID: PMC5122209.
8: Ariel I, Skarzinski G, Belzer V, Abu Ahmad W, Abassi Z, Bursztyn M. Vasoactivity of the rat endovascular trophoblast. Placenta. 2016 Oct;46:26-30. doi: 10.1016/j.placenta.2016.08.077. Epub 2016 Aug 20. PubMed PMID: 27697218.
9: Krasuska U, Ciacka K, Orzechowski S, Fettke J, Bogatek R, Gniazdowska A. Modification of the endogenous NO level influences apple embryos dormancy by alterations of nitrated and biotinylated protein patterns. Planta. 2016 Oct;244(4):877-91. doi: 10.1007/s00425-016-2553-z. Epub 2016 Jun 14. PubMed PMID: 27299743.
10: Lei Y, Song M, Wu J, Xing C, Sun X. eNOS Activity in CAV1 Knockout Mouse Eyes. Invest Ophthalmol Vis Sci. 2016 May 1;57(6):2805-13. doi: 10.1167/iovs.15-18841. PubMed PMID: 27228562.
11: Long T, Guo Y, Lin M, Yuan M, Liu Z, Huang C. Optically active red-emitting Cu nanoclusters originating from complexation and redox reaction between copper(ii) and d/l-penicillamine. Nanoscale. 2016 May 5;8(18):9764-70. doi: 10.1039/c6nr01492e. PubMed PMID: 27118654.
12: Lee CT, Yu LE, Wang JY. Nitroxide antioxidant as a potential strategy to attenuate the oxidative/nitrosative stress induced by hydrogen peroxide plus nitric oxide in cultured neurons. Nitric Oxide. 2016 Apr 1;54:38-50. doi: 10.1016/j.niox.2016.02.001. Epub 2016 Feb 16. PubMed PMID: 26891889.
13: Yoshida S, Hori E, Ura S, Haratake M, Fuchigami T, Nakayama M. A Comprehensive Analysis of Selenium-Binding Proteins in the Brain Using Its Reactive Metabolite. Chem Pharm Bull (Tokyo). 2016;64(1):52-8. doi: 10.1248/cpb.c15-00689. PubMed PMID: 26726744.
14: Zhao JF, Shyue SK, Lee TS. Excess Nitric Oxide Activates TRPV1-Ca(2+)-Calpain Signaling and Promotes PEST-dependent Degradation of Liver X Receptor α. Int J Biol Sci. 2016 Jan 1;12(1):18-29. doi: 10.7150/ijbs.13549. eCollection 2016. PubMed PMID: 26722214; PubMed Central PMCID: PMC4679395.
15: Ma J, Ye N, Li J. Covalent bonding of homochiral metal-organic framework in capillaries for stereoisomer separation by capillary electrochromatography. Electrophoresis. 2016 Feb;37(4):601-8. doi: 10.1002/elps.201500342. Epub 2015 Nov 30. PubMed PMID: 26542186.
16: Ngamdee K, Puangmali T, Tuntulani T, Ngeontae W. Circular dichroism sensor based on cadmium sulfide quantum dots for chiral identification and detection of penicillamine. Anal Chim Acta. 2015 Oct 22;898:93-100. doi: 10.1016/j.aca.2015.09.038. Epub 2015 Oct 1. PubMed PMID: 26526914.
17: Lei Y, Zhang X, Song M, Wu J, Sun X. Aqueous Humor Outflow Physiology in NOS3 Knockout Mice. Invest Ophthalmol Vis Sci. 2015 Jul;56(8):4891-8. doi: 10.1167/iovs.15-16564. PubMed PMID: 26225628.
18: Kennedy-Lydon T, Crawford C, Wildman SS, Peppiatt-Wildman CM. Nonsteroidal anti-inflammatory drugs alter vasa recta diameter via pericytes. Am J Physiol Renal Physiol. 2015 Oct 1;309(7):F648-57. doi: 10.1152/ajprenal.00199.2015. Epub 2015 Jul 22. PubMed PMID: 26202223; PubMed Central PMCID: PMC4593815.
19: Görbe A, Eder A, Varga ZV, Pálóczi J, Hansen A, Ferdinandy P, Eschenhagen T. Protection by the NO-Donor SNAP and BNP against Hypoxia/Reoxygenation in Rat Engineered Heart Tissue. PLoS One. 2015 Jul 6;10(7):e0132186. doi: 10.1371/journal.pone.0132186. eCollection 2015. PubMed PMID: 26147889; PubMed Central PMCID: PMC4492769.
20: Tong X, Kono T, Evans-Molina C. Nitric oxide stress and activation of AMP-activated protein kinase impair β-cell sarcoendoplasmic reticulum calcium ATPase 2b activity and protein stability. Cell Death Dis. 2015 Jun 18;6:e1790. doi: 10.1038/cddis.2015.154. PubMed PMID: 26086963; PubMed Central PMCID: PMC4669835.

Explore Compound Types